
3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol is a chemical compound known for its unique structure and properties It is characterized by the presence of two phosphorus atoms, each bonded to three oxygen atoms and one hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol typically involves the reaction of phosphorus oxychloride with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can result in the formation of various esters and ethers.
Applications De Recherche Scientifique
3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to phosphorus imbalance.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: This compound contains two salicylaldehyde groups and is used in the synthesis of Schiff base COFs.
3,3’-Dihydroxy-2,2’-diindan-1,1’-dione: Known for its applications in organic semiconductors.
Uniqueness
3,3-Dihydroxy-3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,1,1-tetrol is unique due to its dual phosphorus centers and the ability to undergo a wide range of chemical reactions
Propriétés
Numéro CAS |
825629-41-2 |
|---|---|
Formule moléculaire |
H6O8P2 |
Poids moléculaire |
195.99 g/mol |
Nom IUPAC |
(tetrahydroxy-λ5-phosphanyl) dihydrogen phosphate |
InChI |
InChI=1S/H6O8P2/c1-9(2,3)8-10(4,5,6)7/h4-7H,(H2,1,2,3) |
Clé InChI |
KDQPKCUKAWZKEV-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)OP(O)(O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


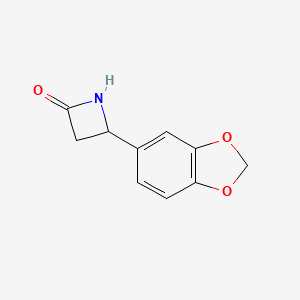
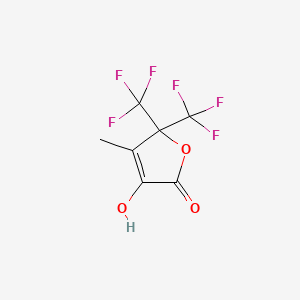

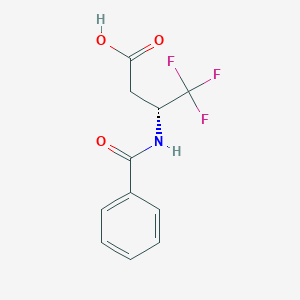
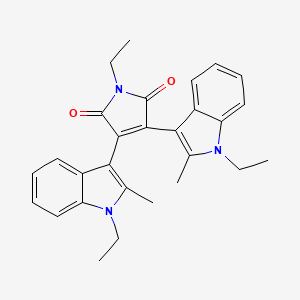
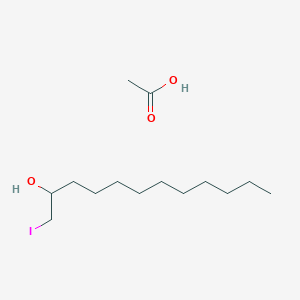
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)
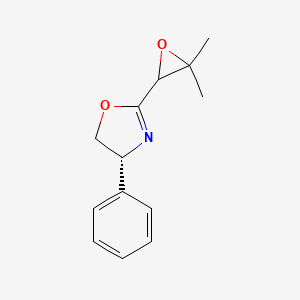
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
